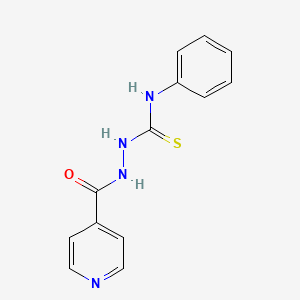

N-(フェニル)ヒドラジンカルボチオアミド-2-イソニコチノイル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a chemical compound with the molecular formula C13H12N4OS. It is known for its unique structure, which includes both isonicotinoyl and phenylhydrazinecarbothioamide groups.

科学的研究の応用

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under controlled temperature conditions. The product is then purified through recrystallization or other appropriate methods .

Industrial Production Methods

While specific industrial production methods for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

作用機序

The mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Similar Compounds

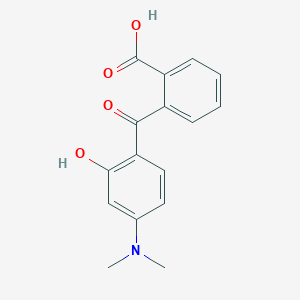

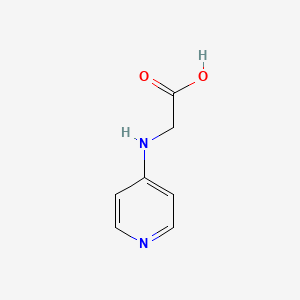

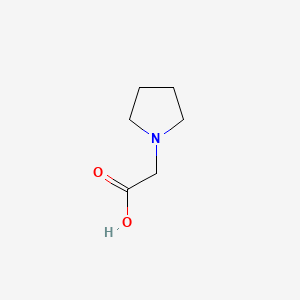

Similar compounds to 2-isonicotinoyl-N-phenylhydrazinecarbothioamide include other isonicotinic acid hydrazide derivatives and phenylhydrazinecarbothioamide derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

What sets 2-isonicotinoyl-N-phenylhydrazinecarbothioamide apart is its unique combination of isonicotinoyl and phenylhydrazinecarbothioamide groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

特性

IUPAC Name |

1-phenyl-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQICJHJBGISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-50-3 |

Source

|

| Record name | NSC37545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How does 2-isonicotinoyl-N-phenylhydrazinecarbothioamide interact with the mild steel surface to inhibit corrosion?

A1: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (IPC) acts as a corrosion inhibitor by adsorbing onto the mild steel surface, forming a protective layer that hinders the corrosive attack of hydrochloric acid. This adsorption is primarily driven by the donation of electron pairs from the IPC molecule's highest occupied molecular orbital (HOMO) to the iron atoms on the steel surface []. The IPC molecule's lowest unoccupied molecular orbital (LUMO) also plays a role by accepting electrons from the iron atoms, further strengthening the adsorption [].

Q2: What is the structural characterization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide?

A2: While a complete spectroscopic characterization is not provided in the provided research, some structural information is available:

- Molecular Formula: C13H12N4OS [, ]

- Description: 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative. []

- Crystal Structure: Research indicates that the molecule can crystallize with dimethylformamide, forming a hemisolvate with four hydrazine molecules and two solvent molecules in the asymmetric unit []. The dihedral angles between the pyridine and phenyl rings within the hydrazine molecules vary, suggesting conformational flexibility [].

Q3: How effective is 2-isonicotinoyl-N-phenylhydrazinecarbothioamide as a corrosion inhibitor?

A3: Experimental measurements demonstrate that IPC is a highly effective corrosion inhibitor for mild steel in 1 M hydrochloric acid solutions. The research highlights an impressive inhibition efficiency of 96.3% at an optimal concentration of 5 mM []. This efficiency was determined using weight loss measurements, which directly assess the extent of metal loss due to corrosion [].

Q4: What computational chemistry methods were employed to study 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, and what insights were gained?

A4: Density Functional Theory (DFT) calculations were performed to investigate the adsorption behavior of IPC on the mild steel surface. These calculations provided insights into:

- Adsorption Sites: DFT helped identify the preferred sites on the IPC molecule for interaction with iron atoms on the steel surface [].

- Electronic Properties: The calculations determined the HOMO and LUMO energies of the IPC molecule, elucidating its electron donating and accepting abilities during adsorption [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)

![2-[2-(2h-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B1297318.png)

![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)